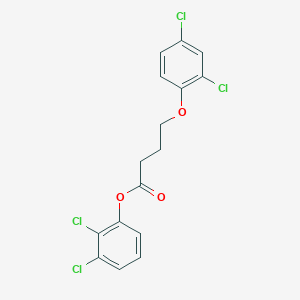
2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate, also known as dicamba, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the group of synthetic auxin herbicides and has been in use since the 1960s. Dicamba is known for its selective action on dicotyledonous plants and has been used extensively in soybean, corn, and cotton crops.
Wirkmechanismus
Dicamba works by mimicking the natural plant hormone auxin, which regulates plant growth and development. It binds to and activates the auxin receptor, leading to uncontrolled growth and eventually death of the plant. Dicamba is selective for dicotyledonous plants because they are more sensitive to auxin than monocotyledonous plants.
Biochemical and Physiological Effects
Dicamba has been shown to affect various physiological processes in plants, including photosynthesis, respiration, and ion transport. It also affects the expression of genes involved in cell division and differentiation. In mammals, 2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate has been found to have a low toxicity, with no significant adverse effects observed at the doses used in herbicidal applications.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on non-target plants and animals. It is relatively easy to synthesize and has a low toxicity to mammals and birds. However, its use has been controversial due to its potential to drift and cause damage to neighboring crops. In lab experiments, 2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate can be used to study the effects of auxin on plant growth and development, as well as its potential use in cancer therapy.
Zukünftige Richtungen
There are several future directions for 2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate research. One area of interest is the development of 2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate-resistant crops, which would allow for more effective weed control without the risk of damage to neighboring crops. Another area of interest is the development of 2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate-based cancer therapies, which would take advantage of its ability to regulate cell growth and differentiation. Additionally, more research is needed to understand the long-term effects of 2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate on non-target plants and animals, as well as its potential to cause environmental damage.
Synthesemethoden
Dicamba can be synthesized by the reaction of 2,3-dichlorophenol with 2,4-dichlorophenoxybutyric acid in the presence of a base such as potassium hydroxide. The reaction takes place at a high temperature and pressure and yields 2,3-dichlorophenyl 4-(2,4-dichlorophenoxy)butanoate as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants and animals. It has also been investigated for its potential use in cancer therapy and as a growth regulator in plants. Dicamba has been found to be effective in controlling a wide range of broadleaf weeds, including glyphosate-resistant weeds. It has also been found to have a low toxicity to mammals and birds.
Eigenschaften
IUPAC Name |
(2,3-dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4O3/c17-10-6-7-13(12(19)9-10)22-8-2-5-15(21)23-14-4-1-3-11(18)16(14)20/h1,3-4,6-7,9H,2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHJRDDWNOKDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5201407.png)

![methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5201425.png)
![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone](/img/structure/B5201432.png)

![ethyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5201440.png)

![3,3'-[1,3-phenylenebis(methylene)]bis-1,3-benzothiazol-3-ium dibromide](/img/structure/B5201449.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201459.png)
![N-(4-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5201465.png)
![3-[(4-methoxyphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5201474.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5201478.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201501.png)